

Abeprazan Versus Lansoprazole: A Comparative Analysis of Gastric Acid Control

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Compound of Interest

Compound Name: *Abeprazan*

Cat. No.: *B605094*

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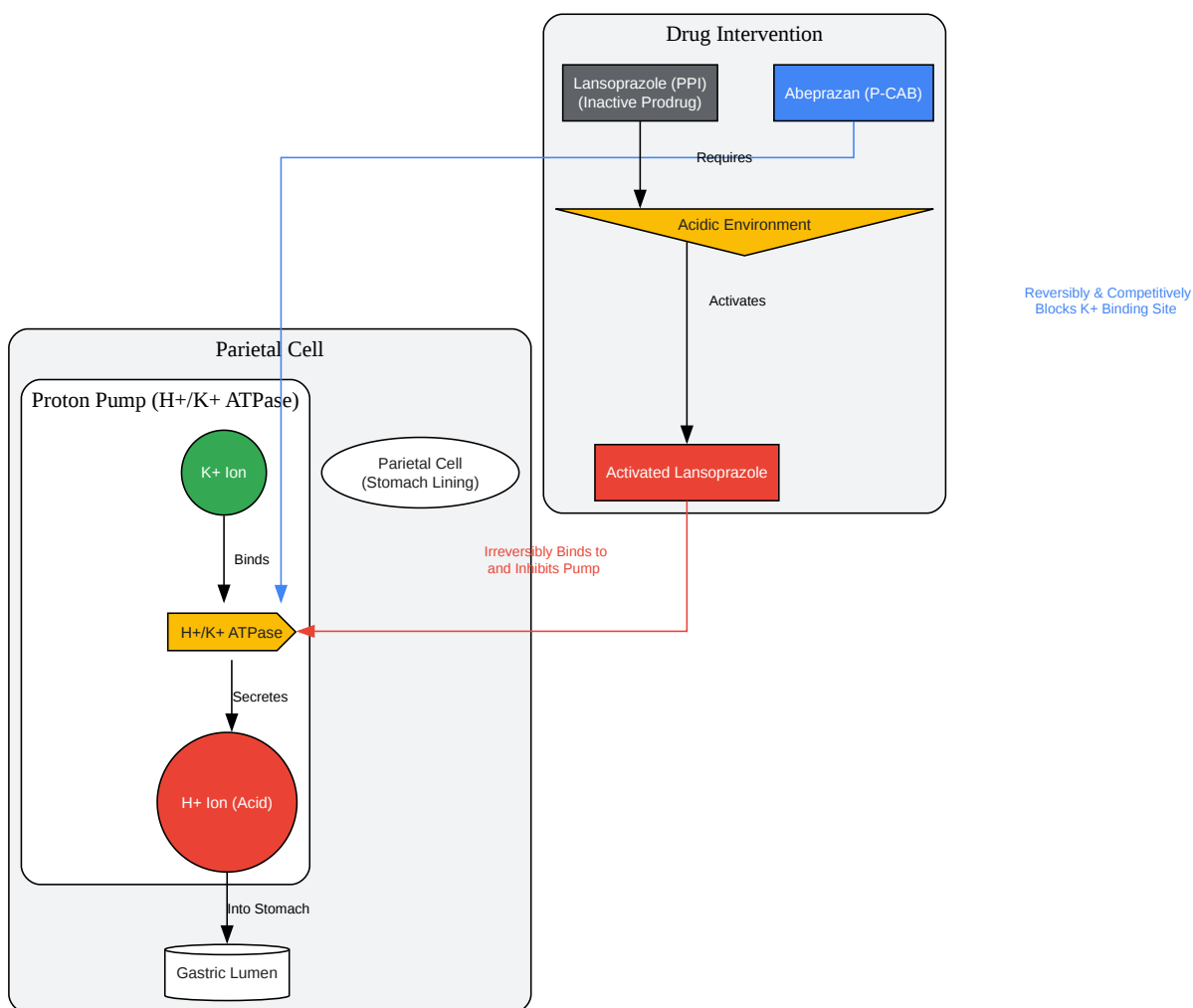
A detailed examination of the efficacy, mechanism of action, and experimental data supporting **abeprazan**, a potassium-competitive acid blocker (P-CAB), and lansoprazole, a proton pump inhibitor (PPI), in the regulation of gastric acid.

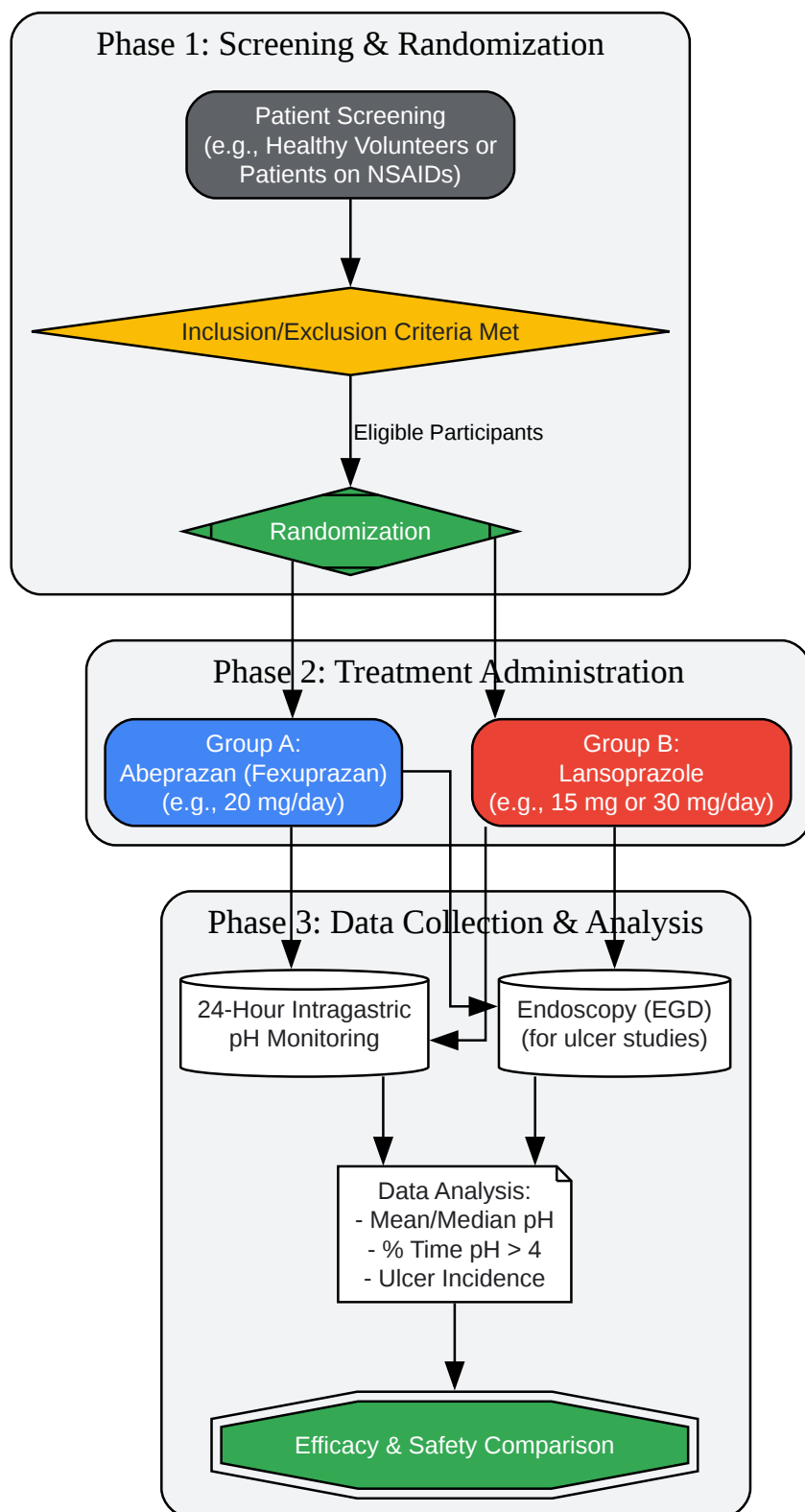
This guide provides a comprehensive comparison of **abeprazan** (also known as fexuprazan) and lansoprazole, two prominent medications in the management of acid-related gastrointestinal disorders. For researchers, scientists, and professionals in drug development, this document synthesizes key experimental findings on their respective abilities to control gastric acid, detailing their mechanisms of action and presenting relevant clinical data.

Mechanism of Action: A Tale of Two Inhibitors

Abeprazan and lansoprazole both target the H⁺/K⁺ ATPase, the proton pump responsible for the final step in gastric acid secretion from parietal cells. However, their modes of inhibition differ significantly. Lansoprazole, a traditional PPI, is a prodrug that requires activation in the acidic environment of the parietal cell canaliculus.[1] It then forms an irreversible covalent bond with the proton pump.[2]

In contrast, **abeprazan** is a potassium-competitive acid blocker (P-CAB) that does not require acid activation.[3][4] It competitively and reversibly binds to the potassium-binding site of the H⁺/K⁺ ATPase, leading to a rapid inhibition of acid secretion.[4][5] This fundamental difference in their mechanism of action contributes to variations in their onset of action and duration of effect.





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